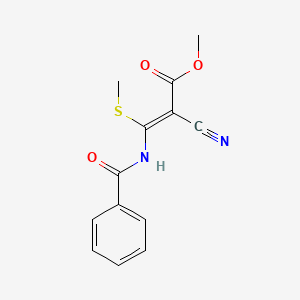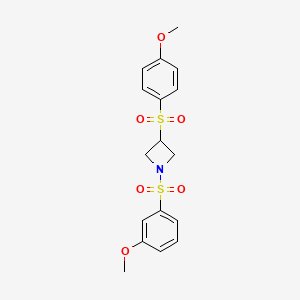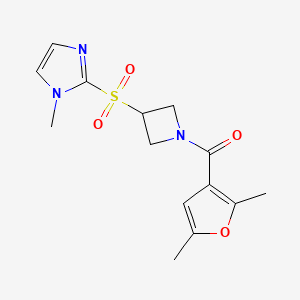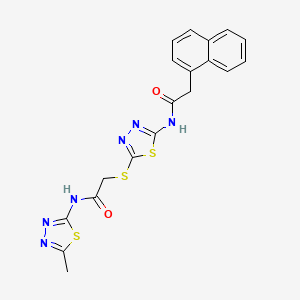![molecular formula C16H13F3N4O3 B2509097 3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1160246-12-7](/img/structure/B2509097.png)
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a triazolopyrimidine core, a trifluoromethyl group, and a methoxyphenyl ring. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry and biological activity of related triazolopyrimidine derivatives, which can be used to infer potential properties of the compound .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives can be achieved through various routes. For instance, 3-Amino-5-trifluoromethyl-1,2,4-triazole has been used for the synthesis of poly-substituted triazolopyrimidines, indicating that the trifluoromethyl group is a common feature in these syntheses . Additionally, three-component condensation reactions have been employed to create 2-amino-5-hydroxy-triazolopyrimidines, suggesting that multi-component reactions are a viable method for constructing the triazolopyrimidine scaffold . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been characterized using techniques such as X-ray diffraction, which provides detailed information on bond lengths, angles, and overall molecular conformation . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), have also been used to predict vibrational frequencies and molecular electrostatic potential maps, which can be compared with experimental data to validate the molecular structure .
Chemical Reactions Analysis
Triazolopyrimidine derivatives can undergo various chemical reactions. For example, reactions with acrylonitrile derivatives and 1,3-dicarbonyl compounds have been used to synthesize fluorinated triazolopyrimidine derivatives . Additionally, the condensation of triazoles with β-keto esters or diethyl ethoxymethylenemalonate has been reported to yield triazolopyrimidinones . These reactions demonstrate the chemical versatility of the triazolopyrimidine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can impart unique electronic properties and potentially affect the compound's biological activity . The crystal structure analysis can reveal intermolecular interactions that may influence the compound's stability and reactivity . Furthermore, the antimicrobial activity of some triazolopyrimidine derivatives has been investigated, suggesting that these compounds could have potential applications in medicinal chemistry .
Applications De Recherche Scientifique
Structural Analysis and Synthesis
A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized through a condensation reaction and characterized using various spectroscopic techniques. The geometrical parameters and spectral data were compared with DFT geometry optimization and molecular orbital calculations. This highlights the compound's structural significance and potential for further chemical analysis and manipulation (Lahmidi et al., 2019).
Mechanistic Insights in Chemical Transformations
The transformation of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines was explored, showcasing the compound's role in chemical rearrangements. The reaction mechanism, including a transition cage structure, was discussed, underscoring the compound's utility in understanding complex chemical processes (Lashmanova et al., 2019).
Ring-chain Isomerism
Ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, derived from similar compounds, were found to exhibit ring-chain isomerism. This isomerism depended on the solvent used and the length of the polyfluoroalkyl substituent, indicating the compound's significance in the study of isomerism and molecular stability (Pryadeina et al., 2008).
Orientations Futures
Mécanisme D'action
Target of action
The compound contains a triazolo[1,5-a]pyrimidin-2-yl moiety, which is a common structural component in many bioactive compounds. These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
This can lead to changes in the target’s activity, which can have various biological effects .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. As mentioned earlier, compounds with similar structures have been found to possess various biological activities .
Propriétés
IUPAC Name |
3-[5-(3-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-26-10-4-2-3-9(7-10)11-8-12(16(17,18)19)23-15(20-11)21-13(22-23)5-6-14(24)25/h2-4,7-8H,5-6H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYNSVRUYHWNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

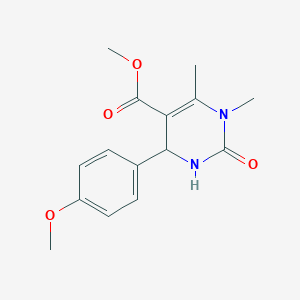

![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)
![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)
![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)
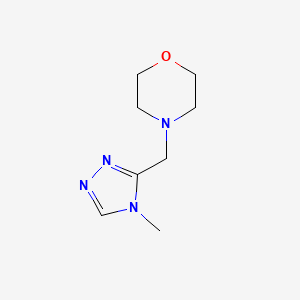
![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)
